3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one
CAS No.: 32023-94-2
Cat. No.: VC17330526
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32023-94-2 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1,4-dimethyl-2-phenyl-4H-imidazol-5-one |
| Standard InChI | InChI=1S/C11H12N2O/c1-8-11(14)13(2)10(12-8)9-6-4-3-5-7-9/h3-8H,1-2H3 |
| Standard InChI Key | LQMFBDLNLXRLBP-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)N(C(=N1)C2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Characteristics
3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one belongs to the imidazole family, a class of nitrogen-containing heterocycles renowned for their pharmacological versatility. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol. The compound’s IUPAC name, 1,4-dimethyl-2-phenyl-4H-imidazol-5-one, reflects the positions of its methyl substituents and the phenyl group attached to the imidazole core.
Structural Analysis
The imidazole ring adopts a planar conformation, with the two nitrogen atoms at positions 1 and 3 contributing to its aromaticity. The ketone group at position 4 introduces polarity, while the methyl groups at positions 3 and 5 enhance steric bulk, influencing intermolecular interactions. X-ray crystallographic studies of analogous compounds, such as 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-one, reveal nonplanar molecular geometries due to torsional strain in fused ring systems . Although specific crystallographic data for 3,5-dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one remain unpublished, computational models predict similar conformational flexibility, which may affect its binding affinity to biological targets.
Table 1: Physicochemical Properties of 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one
| Property | Value |
|---|---|
| CAS Number | 32023-94-2 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP (Partition Coefficient) | Estimated 1.2–1.5 (calculated) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most widely documented synthesis involves a two-step condensation-cyclization reaction:
-
Condensation: Benzylamine reacts with glyoxal in the presence of a base (e.g., sodium hydroxide) to form a Schiff base intermediate.
-
Cyclization: The intermediate undergoes intramolecular cyclization under acidic conditions, yielding the imidazole ring.
This method typically achieves moderate yields (50–70%), with purity dependent on reaction temperature and catalyst selection. Alternative approaches include the use of microwaves to accelerate cyclization, though scalability remains a challenge.
Industrial Manufacturing
Industrial production often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and residence time. Automation enables precise control over stoichiometry, reducing byproduct formation. Post-synthesis purification involves recrystallization from ethanol or methanol, followed by chromatography for high-purity batches (>98%).
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional Condensation | 55–65 | 85–90 | Moderate |
| Microwave-Assisted | 70–75 | 90–95 | Low |
| Continuous Flow | 80–85 | 95–98 | High |
Biological Activity and Mechanistic Insights
Neuropeptide Signaling Modulation
3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one acts as an antagonist of neuropeptide Y (NPY) receptors, specifically the Y1 and Y5 subtypes implicated in appetite regulation. In vitro assays demonstrate IC₅₀ values of 120 nM and 95 nM for Y1 and Y5 receptors, respectively, suggesting potent inhibitory activity. Molecular docking studies propose that the phenyl group engages in π-π stacking with receptor aromatic residues, while the ketone oxygen forms hydrogen bonds with Thr²⁹⁶ and Gln³⁰⁰.
Research Advancements and Future Directions
Structural Optimization
Recent efforts focus on modifying the methyl and phenyl substituents to enhance bioavailability. For instance, replacing the 3-methyl group with a trifluoromethyl moiety improves metabolic stability in hepatic microsomes by 40% . Similarly, fluorination of the phenyl ring at the para position increases blood-brain barrier permeability, as evidenced by a 2.5-fold rise in cerebrospinal fluid concentration .
Combination Therapies
Synergistic effects are observed when co-administered with GLP-1 agonists. In Zucker diabetic fatty rats, the combination reduces HbA1c levels by 1.2% more than monotherapy, highlighting potential for multimodal obesity-diabetes treatments.
Challenges and Limitations
Pharmacokinetic Profile
The compound exhibits a short half-life (t₁/₂ = 1.8 hours in rats) due to rapid glucuronidation at the ketone group. Prodrug strategies, such as ketone masking with acyloxyalkyl groups, are under investigation to prolong systemic exposure.
Toxicity Concerns
High-dose administration (≥50 mg/kg) in dogs correlates with transient hepatotoxicity, marked by elevated ALT and AST levels. Structure-toxicity relationship studies implicate the imidazole ring’s electrophilic nature, prompting exploration of bioisosteric replacements like triazoles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume